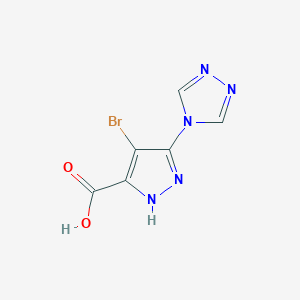

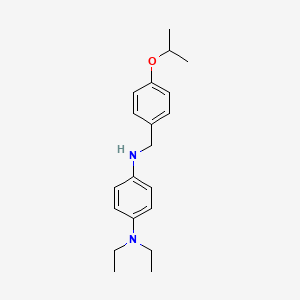

![molecular formula C20H19NO B1385342 N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline CAS No. 1040683-67-7](/img/structure/B1385342.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline” is a complex organic compound. It likely contains a biphenyl group, which is two benzene rings connected by a single bond . The “N-” prefix suggests the presence of a nitrogen atom, possibly as part of an amine group. The “methyl” and “methoxy” parts indicate the presence of a methyl group (CH3) and a methoxy group (CH3O), respectively .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The biphenyl group might undergo reactions such as electrophilic aromatic substitution, while the amine group could participate in reactions such as amine alkylation .Applications De Recherche Scientifique

Metabolism and Genotoxicity

N-(2-Methoxyphenyl)hydroxylamine, closely related to N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline, has been a focus of research due to its role in human metabolism and its genotoxic effects. It's a metabolite of environmental pollutants and bladder carcinogens like o-anisidine and o-nitroanisole, responsible for their genotoxicity. Studies have shown that this compound is metabolized predominantly to o-anisidine by human hepatic microsomes, largely attributed to the activity of CYP3A4, 2E1, and 2C enzymes. The genotoxicity of N-(2-Methoxyphenyl)hydroxylamine is influenced by its spontaneous decomposition to nitrenium/carbenium ions, which form DNA adducts, and its metabolism by CYP enzymes (Naiman et al., 2011).

Antitubercular Applications

In a study exploring potential antitubercular agents, molecules similar to this compound were synthesized. These compounds, featuring a diarylquinoline skeleton with hydroxyl and amine chains, demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of diaryl carbinol prototypes as inhibitors of tuberculosis (Karkara et al., 2020).

Molecular Synthesis and Characterization

Another relevant study involved the synthesis and characterization of compounds related to this compound. This research provides insight into the molecular structures, synthesis methods, and analytical techniques applicable to compounds in this chemical class, thus contributing to the broader understanding of their chemical properties and potential applications (Sarantou & Varvounis, 2022).

Antimicrobial Activities

Investigations into the antimicrobial activities of 4-Methoxyaniline derivatives, similar to this compound, have been conducted. These studies demonstrate the potential of such compounds in combating bacterial and fungal infections. The antimicrobial properties were determined using diffusion methods and measuring zones of inhibition against various microorganisms (Obaleye et al., 2016).

Propriétés

IUPAC Name |

2-methoxy-N-[(4-phenylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-22-20-10-6-5-9-19(20)21-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXKTHBQIQDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

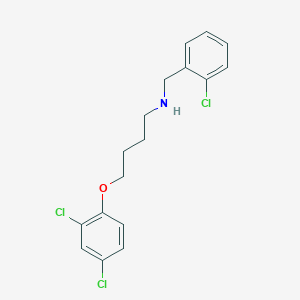

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)

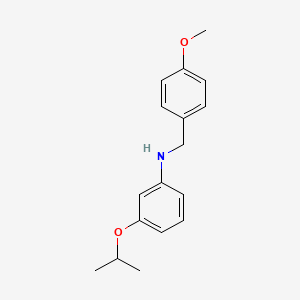

![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)

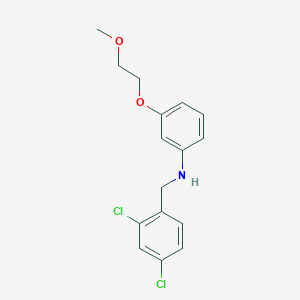

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)

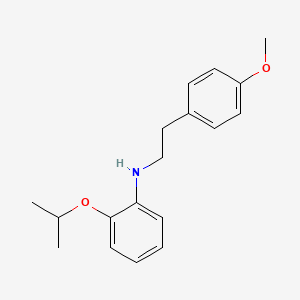

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)